

Olinone: Comprehensive Application Notes and Protocols for Research Use

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Compound of Interest

Compound Name: Olinone

Cat. No.: B609734

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Introduction

Olinone is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene loci, thereby activating gene expression. **Olinone**, by competitively binding to the bromodomain, prevents this interaction and subsequently downregulates the expression of target genes, including key oncogenes and inflammatory mediators. This inhibitory action makes **olinone** a valuable tool for research in oncology, inflammation, and epigenetics.[2]

Data Presentation

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₁ N ₃ O ₂	[2]
Molecular Weight	299.37 g/mol	[2]
Appearance	Powder	[2]

Solubility Data

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 20 mg/mL (≥ 66.8 mM)	Sonication may be required to achieve complete dissolution. Use anhydrous DMSO.
Ethanol	Sparingly Soluble	Not recommended as a primary solvent for stock solutions.
Water	Insoluble	
Phosphate-Buffered Saline (PBS)	Insoluble	

Storage and Stability

Form	Storage Temperature	Stability	Source
Solid Powder	-20°C (long-term)	≥ 2 years	[2]
4°C (short-term)	Days to weeks	[2]	
DMSO Stock Solution (≥ 10 mM)	-20°C	Up to 3 months	General laboratory practice
-80°C	Up to 6 months	General laboratory practice	

Note: For optimal stability, it is recommended to prepare fresh dilutions from the stock solution for each experiment and to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Olinone Stock Solution

Objective: To prepare a concentrated stock solution of **olinone** for use in in vitro experiments.

Materials:

- **Olinone** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- Sterile, conical-bottom microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes and sterile tips

Procedure:

- Determine the desired stock concentration. A common starting concentration is 10 mM.
- Calculate the required amount of **olinone**.
 - $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
 - For example, to prepare 1 mL of a 10 mM stock solution: $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 299.37 \text{ g/mol} = 2.99 \text{ mg}$
- Weigh the **olinone** powder accurately in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to the tube.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Sonicate the solution in a water bath for 5-10 minutes if the compound does not fully dissolve with vortexing alone.
- Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C in properly labeled, light-protected tubes.

Protocol 2: Preparation of Working Solutions for Cell Culture

Objective: To dilute the **olinone** stock solution to the desired final concentration in cell culture medium.

Materials:

- **Olinone** stock solution (from Protocol 1)
- Pre-warmed, complete cell culture medium appropriate for the cell line
- Sterile microcentrifuge tubes or multi-well plates
- Calibrated pipettes and sterile tips

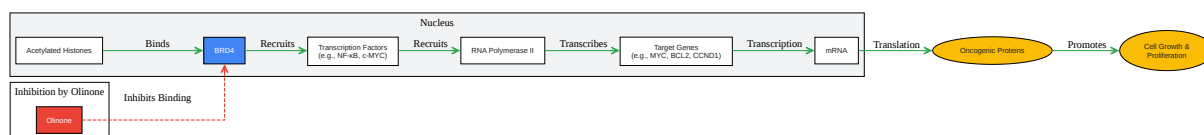
Procedure:

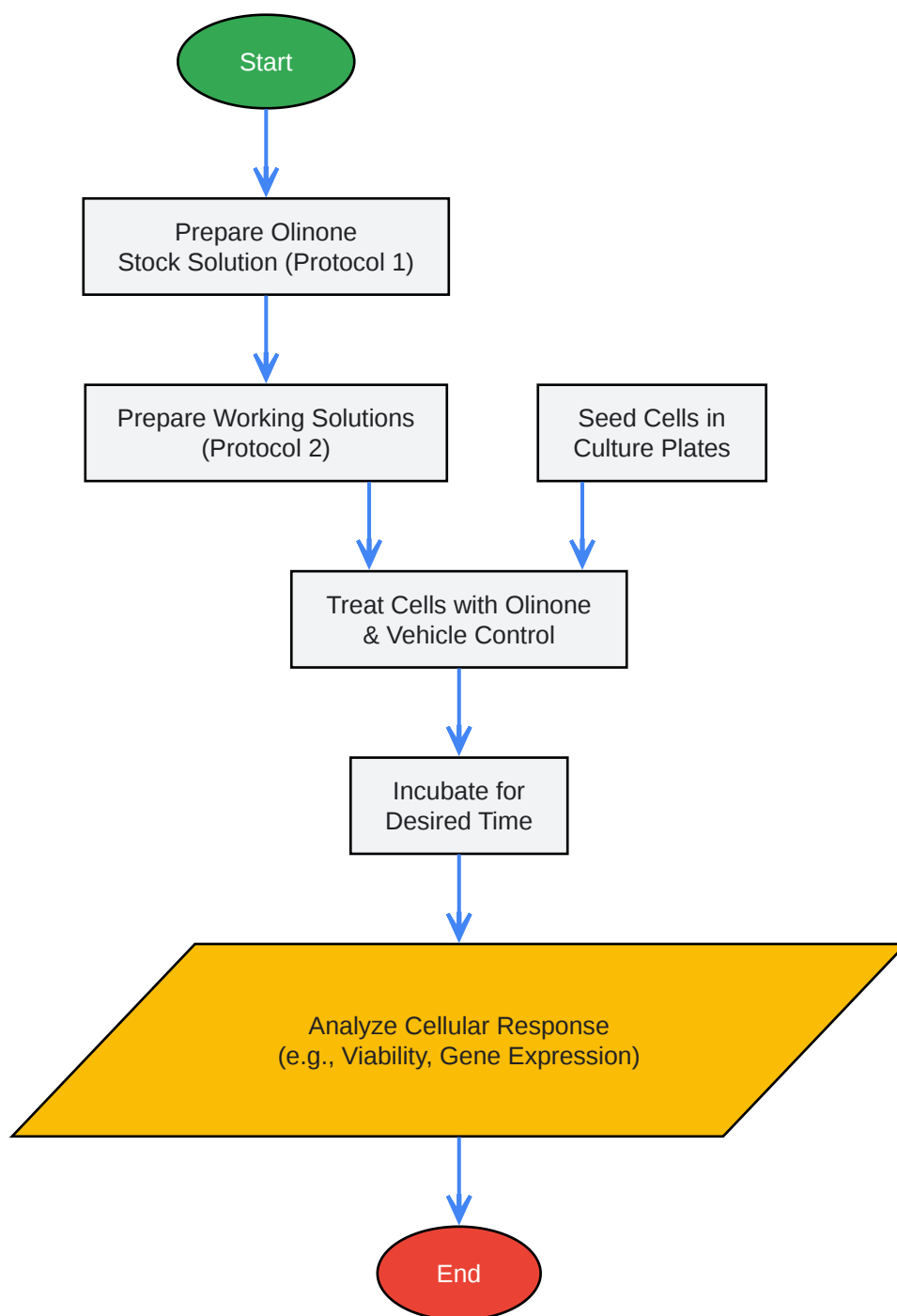
- Thaw an aliquot of the **olinone** stock solution at room temperature.
- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
 - Important: To avoid precipitation, it is recommended to perform a step-wise dilution. For example, first, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 μ M intermediate solution. Then, further dilute this intermediate solution to the final desired concentrations (e.g., 1 μ M, 5 μ M, 10 μ M).
- Prepare a vehicle control. Add the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the **olinone** working solution. The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
- Gently mix the working solutions by pipetting up and down.
- Add the working solutions to the cells in culture.

Visualization of Signaling Pathway and Experimental Workflow

Olinone Mechanism of Action: Inhibition of BET-mediated Transcription

Olinone, as a BET inhibitor, disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of target gene transcription. This is particularly relevant for genes regulated by super-enhancers, such as the oncogene MYC and genes involved in the NF- κ B signaling pathway.





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References

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